molecular formula C7H2ClF2NO B6184247 1-chloro-4,5-difluoro-2-isocyanatobenzene CAS No. 2649074-68-8

1-chloro-4,5-difluoro-2-isocyanatobenzene

Cat. No. B6184247
CAS RN: 2649074-68-8
M. Wt: 189.5
InChI Key:
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Description

1-Chloro-4,5-difluoro-2-isocyanatobenzene, also known as 2-chloro-1,3-difluorobenzene, is an important organic compound with a wide range of applications in both industrial and scientific research. It is a colorless, volatile liquid, with a faint aromatic odor and a melting point of -7.2°C. The compound is used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used as a reagent in the laboratory.

Mechanism of Action

The mechanism of action of 1-chloro-4,5-difluoro-2-isocyanatobenzene is not well understood. However, it is known that the compound can react with nucleophiles, such as amines and thiols, to form substituted products. In addition, the compound can also react with electrophiles, such as carbonyl compounds, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-chloro-4,5-difluoro-2-isocyanatobenzene are not well understood. However, it is known that the compound can be toxic if inhaled or ingested. In addition, it is also known to be irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-chloro-4,5-difluoro-2-isocyanatobenzene in laboratory experiments is that it is a relatively inexpensive and readily available reagent. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with care.

Future Directions

1-Chloro-4,5-difluoro-2-isocyanatobenzene has many potential applications in the future. For example, the compound could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agricultural chemicals. In addition, the compound could be used as a reagent in the synthesis of polymers, surfactants, and other materials. Finally, the compound could be used in the synthesis of new organometallic compounds, such as transition metal complexes.

Synthesis Methods

The most common method for the synthesis of 1-chloro-4,5-difluoro-2-isocyanatobenzene is the reaction of 1,3-dichloro-4,5-difluorobenzene with sodium isocyanate in the presence of potassium carbonate. The reaction is carried out at room temperature, and the resulting product is a mixture of 1-chloro-4,5-difluoro-2-isocyanatobenzene and 1-chloro-3-isocyanatobenzene. This mixture can be separated by fractional distillation.

Scientific Research Applications

1-Chloro-4,5-difluoro-2-isocyanatobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and agricultural chemicals. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, it is used in the synthesis of a variety of organometallic compounds, such as transition metal complexes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-4,5-difluoro-2-isocyanatobenzene involves the reaction of 1-chloro-4,5-difluoro-2-nitrobenzene with phosgene followed by reduction of the resulting isocyanate intermediate.", "Starting Materials": [ "1-chloro-4,5-difluoro-2-nitrobenzene", "Phosgene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "1. Dissolve 1-chloro-4,5-difluoro-2-nitrobenzene in methanol.", "2. Bubble phosgene gas through the solution while stirring at room temperature for 2 hours.", "3. Add a solution of sodium borohydride in methanol dropwise to the reaction mixture while stirring at room temperature.", "4. Quench the reaction with hydrochloric acid and extract the product with dichloromethane.", "5. Wash the organic layer with water and dry over sodium sulfate.", "6. Concentrate the solution under reduced pressure to obtain the crude product.", "7. Dissolve the crude product in a mixture of methanol and water.", "8. Add sodium hydroxide solution to the mixture until the pH reaches 10.", "9. Extract the product with dichloromethane and dry over sodium sulfate.", "10. Concentrate the solution under reduced pressure to obtain the pure product." ] }

CAS RN

2649074-68-8

Product Name

1-chloro-4,5-difluoro-2-isocyanatobenzene

Molecular Formula

C7H2ClF2NO

Molecular Weight

189.5

Purity

95

Origin of Product

United States

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